Lipophilicity Comparison: XLogP3-AA = 4 Places 2,2-Diphenylbutyronitrile Between Diphenylacetonitrile (cLogP 3.34) and 4-Bromo Analog (LogP 4.64)
2,2-Diphenylbutyronitrile exhibits a computed XLogP3-AA value of 4 [1]. This value is quantitatively distinct from the lower lipophilicity of diphenylacetonitrile (cLogP 3.34) and the higher lipophilicity of 4-bromo-2,2-diphenylbutyronitrile (LogP 4.64) [2][3]. This precise lipophilicity profile influences partitioning behavior in biphasic reactions and biological membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4 |
| Comparator Or Baseline | Diphenylacetonitrile (cLogP 3.34); 4-Bromo-2,2-diphenylbutyronitrile (LogP 4.64) |
| Quantified Difference | ΔLogP = +0.66 vs. diphenylacetonitrile; ΔLogP = -0.64 vs. 4-bromo analog |
| Conditions | Computed values; PubChem XLogP3-AA, ProbesDrugs cLogP, Chemsrc LogP |
Why This Matters
This specific lipophilicity value ensures optimal partitioning in synthetic steps where diphenylacetonitrile would be too polar and the 4-bromo analog too non-polar, directly impacting extraction efficiency and reaction yields.
- [1] PubChem. 2,2-Diphenylbutyronitrile. Compound Summary. CID 79678. Accessed 2026-04-16. View Source
- [2] ProbesDrugs. Dipan (PD065563, NEBPTMCRLHKPOB-UHFFFAOYSA-N). Diphenylacetonitrile data. Accessed 2026-04-16. View Source
- [3] Chemsrc. 4-Bromo-2,2-diphenylbutyronitrile 39186-58-8. LogP data. Accessed 2026-04-16. View Source
